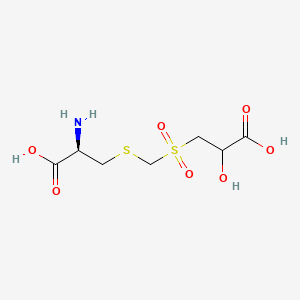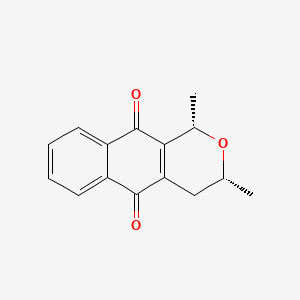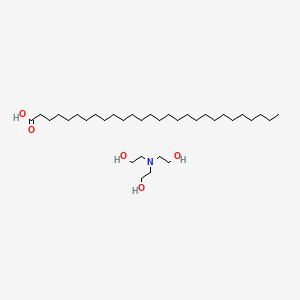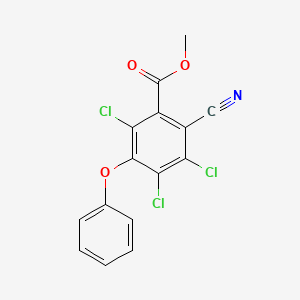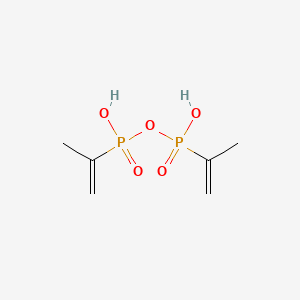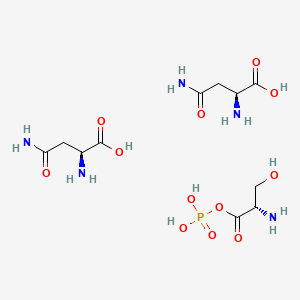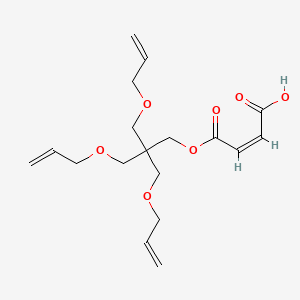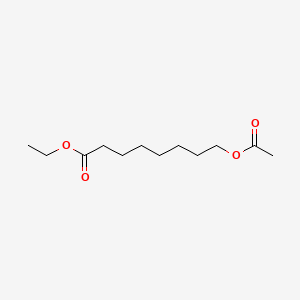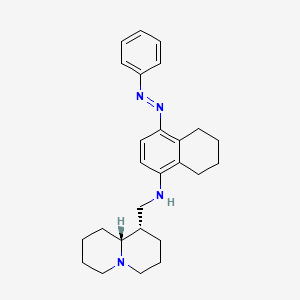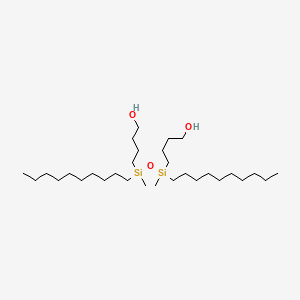
1-Butanol, 4,4'-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is a complex organic compound characterized by the presence of butanol groups attached to a disiloxane core. This compound is notable for its unique structure, which includes long alkyl chains and silicon atoms, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- typically involves the reaction of 1-butanol with a disiloxane precursor. The reaction conditions often require the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disiloxane bond. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- can undergo various chemical reactions, including:
Oxidation: The butanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydrogen atoms in the butanol groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkyl halides under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butanol groups can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it useful in studying the interactions between organic molecules and silicon-based compounds.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which 1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- exerts its effects involves interactions with molecular targets and pathways. The disiloxane core can interact with various biological molecules, potentially altering their function and activity. The long alkyl chains may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-butanol: A structurally similar compound with different alkyl chain lengths and functional groups.
1-Butanol, 3,3-dimethyl-: Another related compound with variations in the positioning of the methyl groups.
Uniqueness
1-Butanol, 4,4’-(1,3-didecyl-1,3-dimethyl-1,3-disiloxanediyl)bis- is unique due to its disiloxane core and long alkyl chains, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring stability and versatility .
Propiedades
Número CAS |
79771-33-8 |
|---|---|
Fórmula molecular |
C30H66O3Si2 |
Peso molecular |
531.0 g/mol |
Nombre IUPAC |
4-[decyl-[decyl-(4-hydroxybutyl)-methylsilyl]oxy-methylsilyl]butan-1-ol |
InChI |
InChI=1S/C30H66O3Si2/c1-5-7-9-11-13-15-17-21-27-34(3,29-23-19-25-31)33-35(4,30-24-20-26-32)28-22-18-16-14-12-10-8-6-2/h31-32H,5-30H2,1-4H3 |
Clave InChI |
KSWGMKYLGVSWIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[Si](C)(CCCCO)O[Si](C)(CCCCCCCCCC)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


